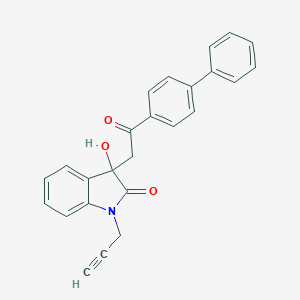
2-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzamide and benzothiadiazole, which are known for their biological activities.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is not fully understood. However, it is believed that the compound exerts its biological activities through the inhibition of specific enzymes or proteins. For example, the compound has been found to inhibit the growth of cancer cells by targeting the proteasome, a protein complex that plays a key role in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide depend on the specific biological system under study. In cancer cells, the compound has been found to induce apoptosis and inhibit cell proliferation. In bacterial and viral systems, the compound has been found to inhibit the growth and replication of the microorganisms. The compound has also been found to have antioxidant and anti-inflammatory activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in lab experiments include its high potency and specificity for certain biological targets, its relatively low toxicity compared to other compounds, and its potential for use in a variety of assays and screening procedures. However, the limitations of using this compound include its limited solubility in aqueous solutions, its potential for non-specific binding to other proteins or molecules, and its potential for interfering with other biological processes.
Direcciones Futuras
There are several future directions for the study of 2-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide. One direction is to investigate the compound's potential for use in photodynamic therapy, as a fluorescent probe for metal ions, and in other imaging applications. Another direction is to study the compound's mechanism of action in more detail, including its interactions with specific enzymes and proteins. Additionally, the compound's potential for use in drug development and as a therapeutic agent for various diseases should be explored. Finally, further studies are needed to determine the compound's safety and toxicity in vivo.
Métodos De Síntesis
The synthesis method of 2-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide involves the reaction of 2-amino-5-methylbenzothiazole with 4-bromo-2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation process, resulting in the formation of the target compound. The purity and yield of the compound can be improved by using different solvents and purification techniques.
Aplicaciones Científicas De Investigación
2-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been studied for its potential applications in various fields of scientific research. It has been found to have anticancer, antiviral, and antimicrobial activities. The compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.
Propiedades
Nombre del producto |
2-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
|---|---|
Fórmula molecular |
C14H10BrN3OS |
Peso molecular |
348.22 g/mol |
Nombre IUPAC |
2-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
InChI |
InChI=1S/C14H10BrN3OS/c1-8-6-7-11-13(18-20-17-11)12(8)16-14(19)9-4-2-3-5-10(9)15/h2-7H,1H3,(H,16,19) |
Clave InChI |
PPBPOOXUYBBAQA-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CC=C3Br |
SMILES canónico |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214698.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214701.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214702.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214706.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214707.png)


![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214714.png)

![1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214726.png)
![1-Benzyl-3-hydroxy-3-[2-(2-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one](/img/structure/B214727.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214731.png)